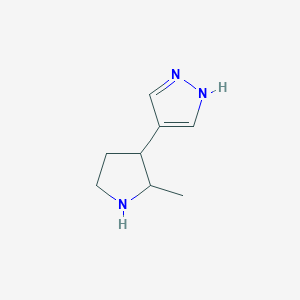
tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxyethyl group, and a methyl group attached to the piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 3-(2-hydroxyethyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: The major product formed is the corresponding ketone or aldehyde.
Reduction: The major product formed is the corresponding alcohol.
Substitution: The major products formed depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of new pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the tert-butyl ester group can interact with hydrophobic pockets. These interactions can modulate the activity of the enzyme or receptor, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring.
tert-Butyl 4-methylpiperidine-1-carboxylate: Lacks the hydroxyethyl group.
tert-Butyl 3-(2-hydroxyethyl)-piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring.
Uniqueness
tert-Butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of both the hydroxyethyl and methyl groups on the piperidine ring. This combination of functional groups allows for a wider range of chemical reactions and interactions with biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C13H25NO3 |
|---|---|
Peso molecular |
243.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO3/c1-10-5-7-14(9-11(10)6-8-15)12(16)17-13(2,3)4/h10-11,15H,5-9H2,1-4H3 |
Clave InChI |
VAYGHFNJQFTZJD-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1CCO)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


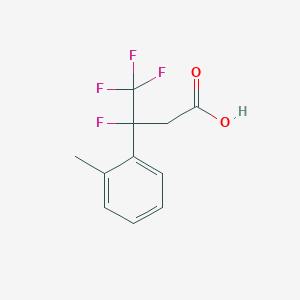

![2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15226366.png)
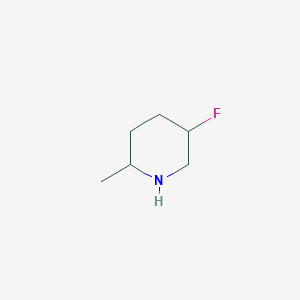
![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)



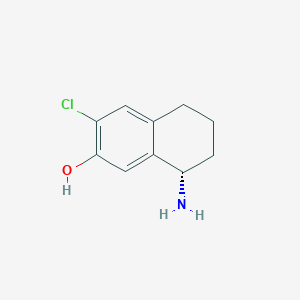

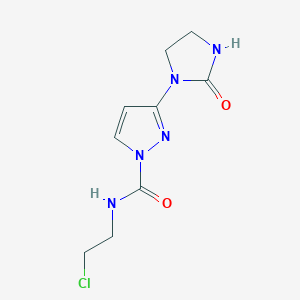
![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

